2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(19-11-10-14-6-2-1-3-7-14)13-22-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXNPSXJQNJPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide hinges on three critical stages: (1) synthesis of the indole-sulfanyl intermediate, (2) activation of the carboxylic acid group, and (3) amide bond formation with 2-phenylethylamine. These steps are informed by analogous syntheses of related indole derivatives, such as those reported for antiviral and enzyme-inhibiting compounds. Key challenges include regioselective sulfur introduction at the indole’s 3-position and ensuring high yields during amidation.
Step-by-Step Preparation Methods
Synthesis of Indole-3-thiol
The indole-3-thiol moiety is foundational to this compound. A widely adopted method involves the Bunte salt-mediated thiolation of indole derivatives. As demonstrated by Zhang et al. (2021), indole-3-carboxylic acid undergoes sequential sulfur substitution using phosphorus pentasulfide (P₂S₅) and sodium thiosulfate (Na₂S₂O₃, Bunte salt). The reaction proceeds as follows:
Phosphorus pentasulfide treatment :
Indole-3-carboxylic acid reacts with P₂S₅ in anhydrous toluene under reflux (110°C, 6–8 hours), replacing the carboxylic oxygen with a thiol group to yield indole-3-thiol.
$$
\text{Indole-3-COOH} + \text{P}2\text{S}5 \rightarrow \text{Indole-3-SH} + \text{byproducts}
$$
This step achieves ~70% conversion, with purification via silica gel chromatography.Alternative routes :
Fischer indole synthesis offers another pathway, where phenylhydrazine reacts with ketones under acidic conditions to form the indole core, followed by thiolation. However, this method is less direct and requires additional steps for sulfur introduction.
Formation of 2-(Indol-3-ylsulfanyl)acetic Acid
The sulfanyl group is conjugated to an acetic acid backbone through nucleophilic substitution. Chloroacetic acid serves as the electrophile, reacting with indole-3-thiol in a basic medium (e.g., potassium carbonate, K₂CO₃) to form 2-(indol-3-ylsulfanyl)acetic acid:
$$
\text{Indole-3-SH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Indole-3-S-CH}2\text{COOH} + \text{HCl}
$$
Reaction conditions (room temperature, 12 hours) yield ~85% product, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
Amidation with 2-Phenylethylamine
The final step involves coupling 2-(indol-3-ylsulfanyl)acetic acid with 2-phenylethylamine. Two principal methods are employed:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid is activated to an intermediate O-acylisourea, which reacts with 2-phenylethylamine:
$$
\text{Indole-3-S-CH}2\text{COOH} + \text{H}2\text{N-CH}2\text{CH}2\text{Ph} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound} + \text{H}_2\text{O}
$$
This method, adapted from antiviral compound syntheses, achieves ~90% yield after recrystallization from ethanol.
CDI Activation
Alternatively, 1,1'-carbonyldiimidazole (CDI) activates the acid in acetonitrile, forming an acylimidazole intermediate. Subsequent reaction with 2-phenylethylamine proceeds at 60°C for 4 hours, yielding the acetamide with comparable efficiency:
$$
\text{Indole-3-S-CH}2\text{COOH} + \text{CDI} \rightarrow \text{Indole-3-S-CH}2\text{CO-Im} \xrightarrow{\text{H}2\text{N-CH}2\text{CH}_2\text{Ph}} \text{Target Compound}
$$
Alternative Synthetic Strategies
Bromoacetyl Bromide Route
Inspired by oxadiazole-thiol conjugates, 2-bromoacetyl bromide reacts with indole-3-thiol to form 2-(indol-3-ylsulfanyl)acetyl bromide, which is then treated with 2-phenylethylamine:
$$
\text{Indole-3-SH} + \text{BrCH}2\text{COBr} \rightarrow \text{Indole-3-S-CH}2\text{COBr} \xrightarrow{\text{H}2\text{N-CH}2\text{CH}_2\text{Ph}} \text{Target Compound}
$$
This method avoids carboxylic acid activation but requires careful handling of brominated intermediates.
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates optimizing:
- Catalyst use : Transition metal catalysts (e.g., CuI) enhance thiol-alkyne coupling efficiency.
- Purification : Continuous chromatography systems replace batch silica gel columns for higher throughput.
- Solvent recovery : Dimethylformamide (DMF) and dichloromethane (DCM) are recycled via distillation, reducing environmental impact.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrated or halogenated indole derivatives
Scientific Research Applications
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, making it a candidate for antiviral drug development.
Biological Studies: It has been studied for its effects on respiratory syncytial virus (RSV) and influenza A virus, demonstrating inhibitory activity against these viruses.
Chemical Biology: The compound’s indole scaffold makes it a useful tool for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with viral RNA-dependent RNA polymerase (RdRp). The compound inhibits the replication of viral RNA by binding to the RdRp active site, thereby preventing the synthesis of viral RNA . This mechanism is similar to that of other RdRp inhibitors like remdesivir.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Key Analogues
*Calculated based on molecular formula C₁₉H₁₈N₂OS.
Key Observations :
Chirality and Substituent Position: The target compound differs from (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide in the phenylethyl substituent position (2-phenylethyl vs. 1-phenylethyl).
Sulfanyl vs. Ethyl Linkages :
- The sulfanyl group in the target compound may enhance π-π stacking or hydrogen-bonding interactions compared to N-(2-(1H-Indol-3-yl)ethyl)acetamide, which lacks this moiety. This difference correlates with cytotoxicity in marine-derived analogues .
Heterocyclic Core Modifications :
- Replacement of the indole-sulfanyl group with an oxazole ring (as in iCRT3) shifts biological activity toward Wnt pathway inhibition, highlighting the impact of core heterocycles on target specificity .
Aromatic Substituents :
- N-phenyl and N-benzodioxolyl variants (Table 1) demonstrate how aromatic substituents modulate lipophilicity and metabolic stability, critical for blood-brain barrier penetration or enzyme inhibition .
Biological Activity
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.42 g/mol. The compound features an indole moiety, a thioether linkage, and an acetamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.42 g/mol |
| LogP | 2.4636 |
| Polar Surface Area | 40.11 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Indole derivatives generally exhibit a range of mechanisms, such as:
- Enzyme Inhibition : Compounds like this can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antiviral Activity : Studies have shown that indole derivatives can exhibit antiviral properties against various viruses, including respiratory syncytial virus (RSV) and influenza A virus. The compound has demonstrated effective concentrations (EC50) in low micromolar ranges, indicating its potential as an antiviral agent with reduced cytotoxicity compared to existing treatments like ribavirin.
- Anticancer Potential : Indole derivatives are often explored for their anticancer properties. The presence of the indole moiety in this compound suggests possible interactions with cancer cell signaling pathways, potentially leading to apoptosis or growth inhibition in tumor cells.
- Anti-inflammatory Effects : Some studies suggest that compounds with indole structures may also exhibit anti-inflammatory activity by modulating inflammatory mediators and pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
Study 1: Antiviral Activity
A recent study evaluated the antiviral effects of various indole derivatives against RSV and influenza A. The results indicated that certain derivatives exhibited significant antiviral activity with EC50 values ranging from low micromolar to sub-micromolar concentrations. This highlights the potential of this compound in developing new antiviral therapies.
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of indole-based compounds. The study demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that this compound may have similar effects worth exploring further.
Study 3: Anti-inflammatory Activity
Research into the anti-inflammatory properties of indole derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism by which this compound could mitigate inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
